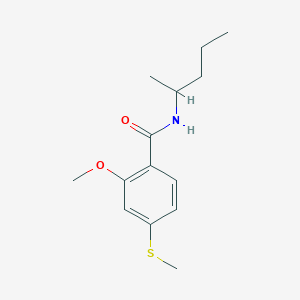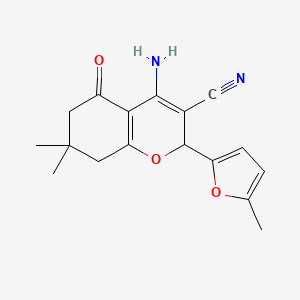
2-methoxy-N-(1-methylbutyl)-4-(methylthio)benzamide
描述
2-methoxy-N-(1-methylbutyl)-4-(methylthio)benzamide, also known as NS1619, is a chemical compound that has been widely studied for its potential applications in scientific research. NS1619 is a potassium channel opener, which means that it can help to regulate the flow of potassium ions across cell membranes. This property has made NS1619 a valuable tool for investigating a range of biological processes, including cardiovascular function, neuronal activity, and smooth muscle contraction.
作用机制
2-methoxy-N-(1-methylbutyl)-4-(methylthio)benzamide works by activating a specific type of potassium channel known as the large-conductance calcium-activated potassium channel, or BK channel. BK channels are found in many different types of cells, including neurons, smooth muscle cells, and cardiac cells. When activated, BK channels allow potassium ions to flow out of the cell, which can help to regulate membrane potential and cellular excitability.
Biochemical and Physiological Effects:
The activation of BK channels by this compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to increase the amplitude and duration of action potentials in neurons, which can enhance synaptic transmission. This compound has also been shown to reduce smooth muscle contraction, which may have implications for the treatment of conditions such as asthma and preterm labor. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-methoxy-N-(1-methylbutyl)-4-(methylthio)benzamide in lab experiments is its specificity for BK channels, which allows researchers to investigate the role of these channels in various biological processes. In addition, this compound is relatively easy to use and has a well-established protocol for administration. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of results. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on 2-methoxy-N-(1-methylbutyl)-4-(methylthio)benzamide. One area of interest is the development of more selective BK channel openers, which could help to minimize off-target effects. Another area of interest is the investigation of the effects of this compound on other types of cells, such as immune cells and cancer cells. Finally, there is potential for the development of this compound-based therapies for a range of conditions, including cardiovascular disease, asthma, and inflammatory diseases.
科学研究应用
2-methoxy-N-(1-methylbutyl)-4-(methylthio)benzamide has been used extensively in scientific research to investigate the role of potassium channels in various biological processes. For example, this compound has been used to study the effects of potassium channel activation on cardiovascular function, including blood pressure regulation and heart rate variability. This compound has also been used to investigate the role of potassium channels in neuronal activity, including synaptic transmission and neuronal excitability. In addition, this compound has been used to study the effects of potassium channel activation on smooth muscle contraction, including bronchial and uterine smooth muscle.
属性
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-pentan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-5-6-10(2)15-14(16)12-8-7-11(18-4)9-13(12)17-3/h7-10H,5-6H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQJMTDNAFMCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(C=C(C=C1)SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-4-biphenylyl-3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3953082.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3953095.png)
![17-(4-hydroxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3953101.png)
![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953109.png)
![5-{3-chloro-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953111.png)

![5-{2-[(diisopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B3953132.png)
![5-bromo-N-[(2-naphthylamino)carbonothioyl]-1-naphthamide](/img/structure/B3953138.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953149.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3953156.png)
![N-(4-sec-butylphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B3953175.png)
![3-(2-furyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B3953186.png)
![1-benzyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3953192.png)